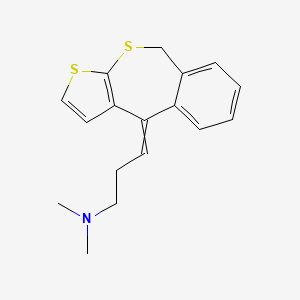
Bisulepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisulepine is a complex organic compound with the molecular formula C17H19NS2. It is known for its unique structure, which includes a thieno and benzothiepin ring system.
Métodos De Preparación
The synthesis of Bisulepine involves several steps. One common method includes the reaction of thieno2,3-cbenzothiepin with N,N-dimethylpropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Bisulepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
Bisulepine has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have investigated its potential as a bioactive compound with various biological activities.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Bisulepine involves its interaction with specific molecular targets. It is known to act as an antagonist at histamine H1 receptors, which explains its antihistamine properties. Additionally, it may interact with other receptors and pathways in the central nervous system, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Bisulepine can be compared with similar compounds such as bisulepin and dosulepin. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, bisulepin is also an antihistamine but has different pharmacokinetic properties and therapeutic applications .
Propiedades
Número CAS |
5802-61-9 |
|---|---|
Fórmula molecular |
C17H19NS2 |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |
Clave InChI |
ZLJLUTCIUOCIQM-OVCLIPMQSA-N |
SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
SMILES isomérico |
CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |
SMILES canónico |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Key on ui other cas no. |
5802-61-9 |
Números CAS relacionados |
1154-12-7 (hydrochloride) |
Sinónimos |
dithiaden dithiadene dithiadene hydrochloride dithiadene sulfate (1:1) dithiadene, (E)-isomer dithiadene, (Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















